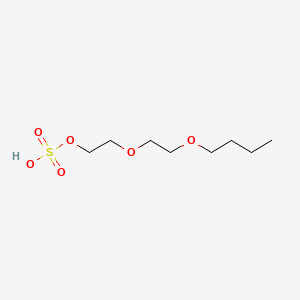

2-(2-Butoxyethoxy)ethyl hydrogensulphate

Description

2-(2-Butoxyethoxy)ethyl hydrogensulphate is an organosulfate ester characterized by a branched ethoxy-butoxy chain terminated with a hydrogensulphate group. The hydrogensulphate moiety enhances its polarity and reactivity compared to non-sulfated analogs, enabling applications in catalysis or chemical synthesis.

Properties

CAS No. |

63294-55-3 |

|---|---|

Molecular Formula |

C8H18O6S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O6S/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H,9,10,11) |

InChI Key |

CVWNBJZVNLGBAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-butoxyethoxy)ethyl hydrogensulphate typically involves the reaction of diethylene glycol monobutyl ether with sulfuric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent product quality. The resulting product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Butoxyethoxy)ethyl hydrogensulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydrogensulphate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Sulfonyl Derivatives: Resulting from oxidation reactions.

Thiol Derivatives: Resulting from reduction reactions.

Substituted Ethers: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl hydrogensulphate finds applications in various scientific fields:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is utilized in biochemical assays and as a stabilizer in biological samples.

Industry: It is employed as a surfactant, emulsifier, and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-butoxyethoxy)ethyl hydrogensulphate exerts its effects involves its interaction with molecular targets and pathways. The hydrogensulphate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound's solubility in water and organic solvents makes it versatile in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other ethoxylated sulfate esters and acetate-terminated analogs. Below is a comparative analysis based on molecular features and inferred properties:

Structural and Functional Comparison

Functional Group Differences: The hydrogensulphate group in the target compound increases acidity and water solubility compared to the acetate ester in the NIST-documented analog. This makes the former more suitable for aqueous formulations, while the latter is likely used in non-polar solvents . Sulfate esters generally exhibit higher thermal instability than acetates due to the labile O-S bond, limiting their use in high-temperature processes.

Alkoxy Chain Variations :

- The linear butoxy chain in the target compound may improve micelle formation in surfactants compared to the branched isobutoxy chain in the acetate analog. Branching typically reduces critical micelle concentration (CMC) but enhances biodegradability .

Synthesis and Reactivity :

- Hydrogensulphate esters are often synthesized via sulfation of alcohols using sulfur trioxide or chlorosulfonic acid, whereas acetates are derived from acetylation with acetic anhydride. The former process requires stringent safety protocols due to corrosive reagents.

Hypothetical Data Table

Biological Activity

2-(2-Butoxyethoxy)ethyl hydrogensulphate (also referred to as DEGBE sulfate) is a compound derived from 2-butoxyethanol, a solvent widely used in industrial applications. The biological activity of this compound has not been extensively studied; however, insights can be drawn from its structural similarities to other compounds and existing toxicological data.

- IUPAC Name: 2-(2-butoxyethoxy)ethyl hydrogen sulfate

- Molecular Formula: C8H18O4S

- CAS Number: 63294-64-8

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit surfactant properties, which can influence their biological interactions. Surfactants are known to affect cell membranes and may lead to cytotoxicity under certain conditions.

Toxicological Profile

The toxicity of 2-butoxyethanol, a precursor to the hydrogensulphate, provides a framework for understanding potential biological effects:

- Hemolytic Effects: Exposure to high levels of 2-butoxyethanol has been linked to hemolysis (destruction of red blood cells), which can lead to elevated levels of hemoglobin in urine and other systemic effects .

- Neurotoxicity: Animal studies have shown that high concentrations can lead to neurological symptoms such as weakness and unsteadiness .

- Reproductive Effects: There is evidence suggesting reproductive toxicity in animal models, including developmental defects in offspring following maternal exposure .

In Vivo Studies

- Animal Studies on Related Compounds:

- Human Exposure Reports:

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.